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Compound of Interest

Compound Name:
(3-(4-Bromophenyl)oxetan-3-

yl)methanol

CAS No.: 1188264-15-4

Cat. No.: B1501573

Get Quote

(3-(4-Bromophenyl)oxetan-3-yl)methanol, identified by CAS Number 1188264-15-4, is a

specialized chemical scaffold that has emerged as a high-value building block for researchers

and scientists in drug development. Its structure, which uniquely combines a 3,3-disubstituted

oxetane ring, a synthetically versatile bromophenyl moiety, and a primary alcohol, offers a

powerful platform for crafting novel molecular architectures with enhanced pharmacological

properties.

The oxetane ring, a four-membered cyclic ether, is no longer a mere curiosity but a validated

tool in medicinal chemistry.[1][2] Its incorporation into drug candidates can lead to significant

improvements in key ADME (absorption, distribution, metabolism, and excretion) parameters.

[2][3] Specifically, the oxetane motif can enhance aqueous solubility, improve metabolic

stability, and reduce lipophilicity, while acting as a bioisosteric replacement for less favorable

groups like gem-dimethyl or carbonyl functionalities.[3][4][5] This guide provides an in-depth

analysis of (3-(4-Bromophenyl)oxetan-3-yl)methanol, covering its synthesis,

characterization, strategic applications, and safe handling, designed for professionals engaged

in the pursuit of next-generation therapeutics.
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Physicochemical and Structural Analysis
The strategic value of (3-(4-Bromophenyl)oxetan-3-yl)methanol originates from its distinct

structural features. The 3,3-disubstitution pattern on the oxetane ring is particularly crucial, as it

imparts greater chemical stability compared to 2- or 3-monosubstituted oxetanes, which can be

more susceptible to metabolic ring scission.[3][5]

The molecule possesses three key functional handles for chemical diversification:

The 4-Bromophenyl Group: A cornerstone for metal-catalyzed cross-coupling reactions (e.g.,

Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of

substituents to explore the target's binding pocket.

The Hydroxymethyl Group (-CH₂OH): A primary alcohol that serves as a nucleophile or can

be readily converted into other functional groups such as ethers, esters, amines (via

Mitsunobu or reductive amination), or oxidized to an aldehyde or carboxylic acid.

The Oxetane Ring: A polar, rigid scaffold that introduces a desirable three-dimensional

character into flat molecules, improving physicochemical properties and potentially providing

novel interactions with biological targets.[5]

Table 1: Physicochemical Properties

Property Value Source

CAS Number 1188264-15-4 [6]

Molecular Formula C₁₀H₁₁BrO₂ [6]

Molecular Weight 243.10 g/mol [6]

Appearance
Data not available; likely a

solid or viscous oil

Melting Point Data not available [7]

Boiling Point Data not available [7]

| Solubility | Data not available; expected to have moderate polarity |[8] |
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Synthesis and Mechanistic Considerations
The synthesis of 3,3-disubstituted oxetanes like the title compound typically relies on a robust

intramolecular Williamson etherification. This strategic cyclization is the culmination of a multi-

step sequence designed to construct the key 1,3-diol precursor.

Conceptual Synthesis Workflow
The logical approach involves building a propane-1,3-diol scaffold bearing the 4-bromophenyl

group at the C2 position. One of the hydroxyl groups is then converted into a suitable leaving

group (e.g., a tosylate) to facilitate the final ring closure by the remaining hydroxyl group under

basic conditions.
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Starting Materials

Precursor Synthesis

Cyclization

Final Product

Diethyl malonate

Step 1: Arylation
Diethyl 2-(4-bromophenyl)malonate

1-Bromo-4-iodobenzene

  CuI, Base

Step 2: Reduction
(2-(4-Bromophenyl)propane-1,3-diol)

  LiAlH₄ or NaBH₄/I₂

Step 3: Selective Tosylation
3-((4-Bromophenyl)(hydroxy)methyl)-3-tosyloxypropan-1-ol

  TsCl, Pyridine (1 eq.)

Step 4: Intramolecular
Williamson Etherification

  NaH or K₂CO₃

(3-(4-Bromophenyl)oxetan-3-yl)methanol

Click to download full resolution via product page

Fig. 1: Conceptual synthetic workflow.
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Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established methodologies for

synthesizing 3,3-disubstituted oxetanes.[3]

Step 1: Synthesis of 2-(4-Bromophenyl)propane-1,3-diol

To a stirred solution of diethyl 2-(4-bromophenyl)malonate (1.0 eq) in anhydrous

tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add lithium aluminium

hydride (LiAlH₄) (2.2 eq).

Causality: LiAlH₄ is a powerful reducing agent necessary to convert both ester functionalities

directly to primary alcohols. The reaction is performed at 0 °C to control the highly

exothermic reaction.

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring

completion by Thin Layer Chromatography (TLC).

Cool the mixture to 0 °C and carefully quench the reaction by sequential addition of water,

15% aqueous NaOH, and then more water (Fieser workup).

Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl

acetate.

Concentrate the filtrate under reduced pressure to yield the crude diol, which can be purified

by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 2: Monotosylation and Intramolecular Cyclization

Dissolve the purified 2-(4-bromophenyl)propane-1,3-diol (1.0 eq) in pyridine at 0 °C.

Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, maintaining the temperature

below 5 °C.

Causality: Using slightly more than one equivalent of TsCl under controlled temperature

favors the formation of the mono-tosylated product. Pyridine acts as both a solvent and a

base to neutralize the HCl byproduct.
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Stir the reaction at 0 °C for 4-6 hours.

Without isolating the intermediate, add powdered potassium hydroxide (KOH) (3.0 eq) and

allow the mixture to stir at room temperature for an additional 12 hours.

Causality: The strong base (KOH) deprotonates the remaining free hydroxyl group, which

then acts as a nucleophile, displacing the tosylate group in an intramolecular Sₙ2 reaction to

form the strained oxetane ring.

Quench the reaction with water and extract the product with ethyl acetate.

Wash the combined organic layers with 1M HCl (to remove pyridine), saturated NaHCO₃,

and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Self-Validation: Purify the final product by column chromatography (Silica gel, Hexane:Ethyl

Acetate gradient) to obtain (3-(4-Bromophenyl)oxetan-3-yl)methanol. Confirm identity and

purity using the analytical methods described below.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the structural integrity and purity of

the synthesized compound.

Table 2: Expected Analytical Data
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Technique Expected Observations

¹H NMR

- Aromatic protons (AA'BB' system): Two
doublets around δ 7.2-7.6 ppm. - Oxetane
methylene protons (-CH₂-O-): Two
doublets (AB quartet) around δ 4.5-4.9
ppm. - Hydroxymethyl protons (-CH₂OH):
A singlet or doublet (if coupled to OH)
around δ 3.7-4.0 ppm. - Hydroxyl proton (-
OH): A broad singlet, chemical shift is
concentration and solvent dependent.

¹³C NMR

- Aromatic carbons: Signals in the δ 120-145

ppm range, including the carbon bearing the

bromine (ipso-carbon) at the lower end of this

range. - Quaternary oxetane carbon (C-Ar):

Signal around δ 40-45 ppm. - Oxetane

methylene carbons (-CH₂-O-): Signal around δ

75-80 ppm. - Hydroxymethyl carbon (-CH₂OH):

Signal around δ 65-70 ppm.

Mass Spec.

Isotopic pattern for the molecular ion [M]⁺ or

[M+H]⁺ showing two peaks of nearly equal

intensity separated by 2 m/z units, characteristic

of a monobrominated compound (e.g., 243 and

245).

| IR Spec. | - Broad O-H stretch from the alcohol group (~3400 cm⁻¹). - Aromatic C-H stretches

(~3000-3100 cm⁻¹). - Aliphatic C-H stretches (~2850-2950 cm⁻¹). - C-O stretches (ether and

alcohol) in the fingerprint region (~980-1150 cm⁻¹). |

Applications in Drug Discovery
(3-(4-Bromophenyl)oxetan-3-yl)methanol is not merely a compound but a strategic platform

for generating diverse libraries of drug-like molecules. Its utility lies in its "three-pronged"

potential for diversification.

Privilege-Based Diversification
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The molecule can be seen as a central scaffold from which three distinct vectors can be

explored to probe the chemical space around a biological target. This approach is highly

efficient in lead optimization campaigns.

Vector 1: Aryl Bromide Vector 2: Hydroxymethyl Vector 3: Oxetane Core

(3-(4-Bromophenyl)oxetan-3-yl)methanol

Suzuki Coupling

  R-B(OH)₂
  Pd catalyst

Sonogashira Coupling

  R-C≡CH
  Pd/Cu catalyst

Buchwald-Hartwig
Amination

  R₂NH
  Pd catalyst

Stille Coupling

  R-Sn(Bu)₃
  Pd catalyst

Etherification

  R-X, Base

Esterification

  R-COOH, Coupling agent

Mitsunobu Reaction
(e.g., Azide, Phthalimide)

  DEAD, PPh₃, Nu-H

Oxidation (PCC, DMP)
-> Aldehyde

  -> Further derivatization

Improve Solubility

 Inherent Property

Enhance Metabolic Stability

 Inherent Property

Introduce 3D Geometry

 Inherent Property

Act as H-Bond Acceptor

 Inherent Property

Click to download full resolution via product page

Fig. 2: Diversification potential of the scaffold.

Workflow in a Lead Optimization Campaign
Initial Hit Identification: A high-throughput screen identifies a hit compound containing a

simple phenyl or bromophenyl group.

Scaffold Hopping/Bioisosteric Replacement: To improve poor solubility or metabolic instability

associated with a gem-dimethyl or carbonyl group in the hit, chemists replace it with the (3-

methanol-oxetan-3-yl) moiety using the title compound.

SAR Expansion via Cross-Coupling: The bromophenyl group is used to rapidly generate an

array of analogues. For instance, a Suzuki coupling library with various boronic acids can

probe interactions in a hydrophobic pocket.

Probing Polar Interactions: The hydroxymethyl group is functionalized to introduce hydrogen

bond donors/acceptors. For example, etherification with a small PEG chain can further

enhance solubility, while esterification can create a prodrug.

Pharmacokinetic Tuning: The inherent properties of the oxetane core—polarity and metabolic

stability—are leveraged to fine-tune the overall ADME profile of the lead series, resulting in
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candidates with improved drug-like properties.[2][9]

Safety, Handling, and Storage
As a research chemical, comprehensive toxicological data for (3-(4-Bromophenyl)oxetan-3-
yl)methanol is largely unavailable.[7] Therefore, standard prudent laboratory practices are

mandatory.

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),

safety goggles with side shields, and a lab coat.[7]

Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation

of any potential dust or vapors. Avoid contact with skin and eyes.[7]

First Aid:

Skin Contact: Immediately wash with soap and plenty of water.

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

Inhalation: Move the person to fresh air.

Ingestion: Rinse mouth with water. Do not induce vomiting.[7]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from

incompatible materials such as strong oxidizing agents.

Disposal: Dispose of the chemical and its container in accordance with local, regional, and

national regulations. This may involve incineration by a licensed chemical disposal company.

[7]

Conclusion
(3-(4-Bromophenyl)oxetan-3-yl)methanol is a testament to the evolution of medicinal

chemistry, where scaffold design is as critical as functional group decoration. It provides a pre-

validated, stable oxetane core that imparts favorable physicochemical properties while offering

two orthogonal points for rapid and diverse chemical modification. For researchers and drug

development professionals, this compound is not just another reagent; it is a strategic tool for
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accelerating the discovery of safer, more effective medicines by navigating complex biological

space with greater precision and efficiency.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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